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molecular formula C18H19FN6 B1242993 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine

Cat. No. B1242993
M. Wt: 338.4 g/mol
InChI Key: GKLMXCIEUYGUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05905152

Procedure details

Mix 5-fluoro-2-piperazinyl-pyrimidine (900 g), 5-acetoxymethyl-2-phenyl-1H-imidazole (1.17 Kg, 1.1 equivalents), DMAP (N,N-dimethylaminopyridine, 30 g), toluene (7.2 L), ethanol (1.8 L) and triethylamine (1.095 L) at 20-25° C., and heat the mixture with stirring at 50-55° C. until the reaction is complete (typically about 20-25 hours). Then add water (3.75 L) and cool the resulting suspension to 0-50° C. Filter off the product, wash it with water (6×1.4 L) and cold toluene (3×700 ml), and dry it under vacuum at 50-55° C. to constant weight.
Quantity
900 g
Type
reactant
Reaction Step One
Name
5-acetoxymethyl-2-phenyl-1H-imidazole
Quantity
1.17 kg
Type
reactant
Reaction Step One
Quantity
7.2 L
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
1.095 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.C(O[CH2:18][C:19]1[NH:23][C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[N:21][CH:20]=1)(=O)C.C1(C)C=CC=CC=1.C(O)C>CN(C1C=CN=CC=1)C.O.C(N(CC)CC)C>[F:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:9][CH2:10][N:11]([CH2:18][C:19]3[NH:23][C:22]([C:24]4[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=4)=[N:21][CH:20]=3)[CH2:12][CH2:13]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
900 g
Type
reactant
Smiles
FC=1C=NC(=NC1)N1CCNCC1
Name
5-acetoxymethyl-2-phenyl-1H-imidazole
Quantity
1.17 kg
Type
reactant
Smiles
C(C)(=O)OCC1=CN=C(N1)C1=CC=CC=C1
Name
Quantity
7.2 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.8 L
Type
reactant
Smiles
C(C)O
Name
Quantity
30 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
1.095 L
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
3.75 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring at 50-55° C. until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture
CUSTOM
Type
CUSTOM
Details
typically about 20-25 hours
Duration
22.5 (± 2.5) h
FILTRATION
Type
FILTRATION
Details
Filter off the product
WASH
Type
WASH
Details
wash it with water (6×1.4 L) and cold toluene (3×700 ml)
CUSTOM
Type
CUSTOM
Details
dry it under vacuum at 50-55° C. to constant weight

Outcomes

Product
Name
Type
Smiles
FC=1C=NC(=NC1)N1CCN(CC1)CC1=CN=C(N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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